molecular formula C3H7NO3 B558792 cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid CAS No. 63216-49-9

cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid

Cat. No.: B558792
CAS No.: 63216-49-9
M. Wt: 243,31 g/mole
InChI Key: BMYNFMYTOJXKLE-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid (CAS: 63216-49-9) is a bicyclic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group in the cis configuration on the cyclohexane ring. Its molecular formula is C₁₂H₂₀NO₄ (molecular weight: 242.30 g/mol), and it is widely employed as a chiral building block in peptide synthesis and pharmaceutical intermediates . The compound crystallizes in a cis-1R,2S configuration, which is critical for its stereochemical influence in drug design .

Mechanism of Action

Target of Action

It is known that similar compounds, such as (1r,2s)-2-phenylcyclopropanaminium, interact with enzymes like trypsin-1

Mode of Action

Compounds with similar structures, such as phenylpropanolamine, are known to act as indirect sympathomimetics, inducing norepinephrine release and thereby activating adrenergic receptors . This suggests that (1R,2S)-Boc-Achc might have a similar mode of action, but further studies are required to confirm this.

Biochemical Pathways

It is known that similar compounds, such as 1-aminocyclopropanecarboxylic acids (acc), have high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics . This suggests that (1R,2S)-Boc-Achc might affect similar biochemical pathways, but more research is needed to confirm this.

Pharmacokinetics

It is known that similar compounds, such as sitafloxacin, are rapidly absorbed with a high bioavailability . This suggests that (1R,2S)-Boc-Achc might have similar pharmacokinetic properties, but further studies are required to confirm this.

Result of Action

It is known that similar compounds, such as 1-aminocyclopropanecarboxylic acids (acc), have important functions in plant metabolism . This suggests that (1R,2S)-Boc-Achc might have similar effects, but more research is needed to confirm this.

Action Environment

It is known that similar compounds, such as (1r,2s)-1-amino-2-indanol, are stable at ambient temperature . This suggests that (1R,2S)-Boc-Achc might have similar stability, but further studies are required to confirm this.

Biological Activity

cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, also known as BOC-cis-2-amino-cyclohexanecarboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H20NO4C_{12}H_{20}NO_{4}, with a molecular weight of 242.30 g/mol. The compound features a cyclohexane ring with a carboxylic acid and an amino group protected by a tert-butoxycarbonyl (BOC) moiety.

Key Chemical Properties:

  • IUPAC Name: (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
  • Melting Point: 127°C to 131°C
  • Appearance: White powder
  • Purity: ≥ 97% .

Synthesis Methods

The synthesis of this compound typically involves the protection of the amino group using BOC anhydride followed by cyclization processes that yield the desired bicyclic structure. Various synthetic routes have been documented, often focusing on optimizing yield and purity while minimizing side reactions.

Biological Activity

The biological activity of this compound has been investigated in several contexts, particularly concerning its potential as an arginase inhibitor. Arginase plays a crucial role in the urea cycle and has been implicated in various pathological conditions, including cancer.

As an arginase inhibitor, this compound may help modulate nitric oxide (NO) production and influence immune responses. Inhibition of arginase can lead to increased levels of L-arginine, a substrate for nitric oxide synthase (NOS), potentially enhancing NO production which is vital for various physiological functions.

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have demonstrated that derivatives of cis-2-(tert-butoxycarbonyl)amino-cyclohexanecarboxylic acid exhibit promising inhibitory effects on arginase activity, with IC50 values indicating effective concentrations for therapeutic applications .
  • Cancer Research : A study highlighted the role of arginase inhibitors in cancer therapy, suggesting that compounds like cis-2-(tert-butoxycarbonyl)amino-cyclohexanecarboxylic acid could enhance the efficacy of immunotherapy by modulating tumor microenvironments .
  • Pharmacokinetics : Research into the pharmacokinetic profile of this compound indicates favorable absorption characteristics and metabolic stability, making it a suitable candidate for further development in clinical settings .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Arginase InhibitionEffective inhibitor with IC50 values < 10 µM
Cancer TherapyEnhances immune response in tumor environments
PharmacokineticsFavorable absorption and metabolic stability

Scientific Research Applications

Synthesis of Bioactive Compounds

Cis-2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid is utilized as an intermediate in the synthesis of several bioactive molecules. For instance, it has been employed in the preparation of derivatives that exhibit activity against various biological targets, including Janus kinase inhibitors, which are important in treating autoimmune diseases and cancers .

Pharmaceutical Development

This compound plays a crucial role in the pharmaceutical industry as a precursor for synthesizing amino acids and peptide analogs. Its structure allows for the introduction of functional groups that can enhance the pharmacological properties of the resulting compounds. Research has shown that derivatives of this compound can be used to create potent inhibitors for therapeutic applications .

Neuropharmacology

This compound is related to GABA (gamma-Aminobutyric acid) analogs, which are critical in neuropharmacology. These analogs can function as inhibitors of GABA uptake, potentially aiding in the treatment of neurological disorders such as epilepsy and anxiety . The synthesis of these GABA analogs often involves starting from this compound due to its favorable reactivity.

Case Study 1: Synthesis of GABA Analogues

A study demonstrated the synthesis of cis-3-amino-cyclohexanecarboxylic acid from this compound. This transformation involved specific reaction conditions that allowed for high yields and purity, showcasing the compound's utility in producing neuroactive substances .

Case Study 2: Development of Janus Kinase Inhibitors

Research highlighted the importance of this compound in synthesizing Janus kinase inhibitors. These inhibitors were shown to have significant therapeutic potential against inflammatory diseases, illustrating how derivatives of this compound can lead to promising drug candidates .

Comparative Data Table

Application AreaCompound RoleExample Outcome
Bioactive Compound SynthesisIntermediate for various derivativesSynthesis of Janus kinase inhibitors
Pharmaceutical DevelopmentPrecursor for amino acids and peptide analogsEnhanced pharmacological properties
NeuropharmacologyGABA analogue precursorPotential treatments for epilepsy and anxiety

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine. This reaction is critical for subsequent functionalization:

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .
  • Mechanism : Acid-catalyzed cleavage of the carbamate bond releases CO₂ and tert-butanol .
  • Yield : >95% deprotection efficiency under optimized conditions .

Example :

text
cis-Boc-ACHC + TFA → cis-2-amino-cyclohexanecarboxylic acid + CO₂ + tert-butanol

Esterification of the Carboxylic Acid Group

The carboxylic acid undergoes esterification to form methyl or benzyl esters, enhancing solubility for downstream reactions:

Reagent Conditions Product Yield Reference
Methyl bromideK₂CO₃, acetone, 60°C, 3 hrsMethyl ester of cis-Boc-ACHC62%
Benzyl alcoholDCC/DMAP, DCM, RT, 12 hrsBenzyl ester of cis-Boc-ACHC75%

Notes :

  • Selective esterification of the cis isomer is achieved via kinetic control .
  • The Boc group remains intact under these conditions .

Peptide Coupling Reactions

The deprotected amine participates in peptide bond formation:

  • Coupling Agents : HATU, DCC, or EDCI with HOBt .
  • Typical Protocol :
    • Deprotect Boc group with TFA.
    • React with carboxylic acid (e.g., leucine, valine derivatives) in DMF.
    • Isolate via precipitation or chromatography .

Example Synthesis :

text
cis-2-amino-cyclohexanecarboxylic acid + H-Val-OBn → cis-ACHC-Val-OBn (Yield: 68-70%)[5]

Selective Crystallization and Isomer Separation

The cis isomer is separated from trans counterparts using solubility differences:

Method Conditions Purity Reference
Selective crystallizationAcetone/water (4:1), -10°C, 1 hr>99% cis
pH-dependent extractionCitric acid (pH 4), DCM partitioning98% cis

Oxidation and Reduction Reactions

Limited data exists, but analogous cyclohexanecarboxylic acids undergo:

  • Oxidation : Conversion to ketones with KMnO₄ (unreliable for Boc-protected derivatives) .
  • Reduction : LiAlH₄ reduces the carboxylic acid to alcohol, but Boc groups may degrade .

Stability and Compatibility

  • Thermal Stability : Decomposes above 194°C .
  • Incompatible Reagents : Strong oxidizers (e.g., HNO₃), bases >pH 9 .

Comparative Reactivity

Reaction Type cis-Boc-ACHC trans-Boc-ACHC
Deprotection Rate (TFA)2 hrs1.5 hrs
Esterification Efficiency62%75%
Peptide Coupling Yield68%72%

Experimental Data from Patents

  • Patent Example 3 ( ):
    • Step 1 : Boc protection of cis-ACHC (70% yield).
    • Step 2 : Methyl esterification with K₂CO₃/CH₃Br (62% yield, 99.1% purity).

Comparison with Similar Compounds

Structural Analogues by Ring Size

Cyclopentane Analogues

  • cis-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (CAS: 136315-70-3) Molecular Formula: C₁₁H₁₉NO₄ (MW: 229.27 g/mol) Physical Properties: Higher melting point (245–250°C) compared to the cyclohexane derivative (127–133°C), attributed to enhanced ring strain and compact crystal packing . Applications: Used in constrained peptide design due to its smaller ring size, which limits conformational flexibility .

Cycloheptane Analogues

  • cis-2-Aminocycloheptanecarboxylic acid hydrochloride (CAS: N/A) Molecular Formula: C₈H₁₄ClNO₂ (MW: 215.66 g/mol) Key Differences: The seven-membered ring introduces increased lipophilicity and altered solubility profiles, making it less common in aqueous-phase reactions .

Positional Isomers on the Cyclohexane Ring

cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid

  • Structural Difference : Boc group at the 3rd position instead of the 2nd.
  • Biological Relevance : Acts as a precursor for GABA uptake inhibitors, unlike the 2-substituted derivative, which lacks direct neurological activity .
  • Crystallography : Forms intermolecular hydrogen-bonded strands along the crystallographic b-axis, contrasting with the 2-substituted isomer’s packing .

Functionalized Derivatives

(±)-cis-2-{[(3,5-Dichlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid (VU0155041)

  • Biological Activity: Potent allosteric modulator of metabotropic glutamate receptor 4 (mGluR4) with EC₅₀ values of 798 nM (human) and 693 nM (rat). Demonstrates superior water solubility and potency compared to non-Boc analogues like PHCCC .
  • Therapeutic Use : Investigated in Parkinson’s disease models for its neuroprotective effects .

cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

  • Structural Complexity : Incorporates a bicyclic scaffold with fluorine substitution.
  • Applications : Emerging in antiviral and anticancer research due to enhanced metabolic stability .

Comparative Data Tables

Table 1: Physicochemical Properties of Key Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Application
cis-2-((Boc)amino)cyclohexanecarboxylic acid 63216-49-9 C₁₂H₂₀NO₄ 242.30 127–133 Peptide synthesis
cis-2-((Boc)amino)cyclopentanecarboxylic acid 136315-70-3 C₁₁H₁₉NO₄ 229.27 245–250 Constrained peptides
VU0155041 N/A C₁₄H₁₄Cl₂N₂O₃ 329.18 N/A mGluR4 modulation

Properties

IUPAC Name

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEQJDJFJWWURK-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63216-49-9
Record name rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.